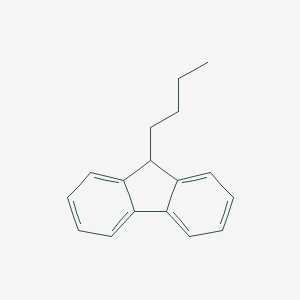

9-n-Butylfluorene

説明

Structure

3D Structure

特性

IUPAC Name |

9-butyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18/c1-2-3-8-13-14-9-4-6-11-16(14)17-12-7-5-10-15(13)17/h4-7,9-13H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDADLSAYYPJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423822 | |

| Record name | 9-n-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-42-9 | |

| Record name | 9-n-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-n-Butylfluorene synthesis from 9-butylidene-9H-fluorene

An In-Depth Technical Guide to the Synthesis of 9-n-Butylfluorene from 9-butylidene-9H-fluorene

Abstract

This technical guide provides a comprehensive overview of the synthetic transformation of 9-butylidene-9H-fluorene into this compound. The core of this process is the selective reduction of an exocyclic alkene, a fundamental reaction in organic synthesis. This document is intended for researchers, chemists, and professionals in drug development, offering a deep dive into the reaction mechanism, a field-tested experimental protocol, analytical characterization, and the critical causality behind procedural choices. The primary method detailed is catalytic hydrogenation, a robust and widely adopted technique for its efficiency and clean conversion.

Introduction and Strategic Importance

The fluorene moiety is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous functional molecules, including organic light-emitting diodes (OLEDs) and biologically active compounds. The C9 position of the fluorene ring is particularly amenable to functionalization, allowing for the tuning of electronic and steric properties. The synthesis of 9-alkylfluorenes, such as this compound, is a key step in creating more complex derivatives.

This guide focuses on the specific conversion of 9-butylidene-9H-fluorene to this compound. This transformation is not merely a routine synthetic step; it represents a strategic conversion of a rigid, planar sp²-hybridized center to a more flexible, sp³-hybridized center, which can profoundly impact a molecule's conformational dynamics and biological interactions.

Mechanistic Underpinnings: The Rationale for Catalytic Hydrogenation

The conversion of an alkene to an alkane is a reduction reaction. While thermodynamically favorable, the high activation energy of breaking the C=C π-bond and the H-H σ-bond necessitates the use of a catalyst.[1][2] Catalytic hydrogenation is the premier method for this transformation due to its high efficiency and atom economy.

The Horiuti-Polanyi Mechanism

The widely accepted mechanism for this reaction on a solid metal catalyst surface involves several key steps:[3]

-

Adsorption and Activation of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst (e.g., Palladium). The catalyst's d-orbitals interact with the H-H σ-bond, weakening and ultimately cleaving it to form metal-hydride bonds. The catalyst surface is now activated with adsorbed hydrogen atoms.[1][2]

-

Alkene Coordination: The alkene, 9-butylidene-9H-fluorene, approaches the catalyst surface and its π-electron cloud coordinates with the metal.

-

Stepwise Hydrogen Transfer: The reaction proceeds via a two-step addition of hydrogen.

-

First, one of the adsorbed hydrogen atoms is transferred to one of the carbons of the double bond, forming a new C-H bond and leaving a half-hydrogenated intermediate attached to the catalyst surface.

-

Second, another hydrogen atom is transferred to the other carbon, forming the second C-H bond and resulting in the saturated product, this compound.

-

-

Desorption: The newly formed alkane has a weaker affinity for the catalyst surface and desorbs, freeing the catalytic site to begin a new cycle.

This surface-mediated reaction ensures that both hydrogen atoms are typically added to the same face of the double bond, a process known as syn-addition. While stereochemistry is not a primary concern for this specific product, this mechanistic feature is critical in more complex syntheses.

Experimental Protocol: A Validated Approach

The following protocol is designed for robustness and reproducibility. The choice of palladium on carbon (Pd/C) as the catalyst is based on its high activity, stability, and ease of handling and removal.[4] Ethyl acetate is selected as the solvent for its good solvating power for the substrate and its relative inertness under hydrogenation conditions.

Materials and Reagents

| Reagent/Material | Grade | Purpose |

| 9-butylidene-9H-fluorene | >98% Purity | Starting Material |

| Palladium on Carbon (10 wt% Pd) | Catalyst Grade | Heterogeneous Catalyst |

| Ethyl Acetate (EtOAc) | Anhydrous | Reaction Solvent |

| Hydrogen (H₂) Gas | High Purity | Reducing Agent |

| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Inert Atmosphere |

| Celite® 545 | Filtration Grade | Filter Aid |

Step-by-Step Methodology

-

Reaction Vessel Preparation: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 9-butylidene-9H-fluorene (5.00 g, 22.9 mmol) in anhydrous ethyl acetate (100 mL). Fit one neck with a rubber septum and the other with a stopcock adapter connected to a vacuum/inert gas manifold.

-

Catalyst Addition: Carefully add 10% Pd/C (0.250 g, 5 mol%) to the solution. Expertise Insight: The catalyst is added after the substrate is fully dissolved to ensure a homogeneous starting mixture. Handling the catalyst in a well-ventilated area is crucial.

-

Inerting the System: Seal the flask and purge the system by evacuating and backfilling with nitrogen or argon three times. This step is critical to remove atmospheric oxygen, which poses an explosion risk with hydrogen and can poison the catalyst.

-

Introducing Hydrogen: Evacuate the inert gas one final time and introduce hydrogen gas via a balloon attached to a needle through the septum or by connecting to a hydrogenation apparatus.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature (20-25°C). Efficient stirring is essential to maintain the suspension of the solid catalyst and facilitate the mass transfer of hydrogen gas into the liquid phase.

-

Monitoring for Completion: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 95:5 Hexane:Ethyl Acetate mobile phase). Spot the reaction mixture alongside the starting material. The reaction is complete upon the total disappearance of the starting material spot. This typically takes 2-4 hours.

-

Catalyst Removal and Workup:

-

Safety First: Carefully vent the excess hydrogen from the reaction vessel and purge the system thoroughly with nitrogen. The Pd/C catalyst is pyrophoric when dry and saturated with hydrogen. It must not be exposed to air while dry.

-

Prepare a small plug of Celite® in a Büchner funnel. Pre-wet the Celite pad with ethyl acetate.

-

Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the flask and the filter cake with additional ethyl acetate (2 x 20 mL) to ensure complete recovery of the product.

-

Keep the filter cake wet with solvent during and after filtration. The recovered catalyst should be quenched safely (e.g., under a stream of water).

-

-

Isolation and Purification:

-

Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a colorless oil or low-melting solid, can be purified by flash column chromatography on silica gel if necessary, though recrystallization from a solvent like methanol or ethanol often yields highly pure this compound.

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the synthesis protocol, from initial setup to final product characterization.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data and Characterization

The success of the synthesis is validated through quantitative yield calculation and rigorous spectroscopic analysis of the final product.

Table 1: Representative Reaction Parameters and Results

| Parameter | Value | Rationale/Comment |

| Starting Material | 9-butylidene-9H-fluorene | Exocyclic alkene substrate |

| Molecular Weight | 220.31 g/mol | - |

| Catalyst | 10% Pd/C | High activity for alkene reduction |

| Catalyst Loading | 5 mol% | Sufficient for efficient conversion |

| Solvent | Ethyl Acetate | Good solubility, inert |

| Hydrogen Pressure | ~1 atm (balloon) | Sufficient for this reduction |

| Reaction Time | 2-4 hours | Monitored by TLC |

| Typical Yield | >95% | High conversion efficiency |

| Product Purity | >99% (post-purification) | Confirmed by NMR |

Product Characterization

Confirming the structure of this compound is unequivocally achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

-

¹H NMR Spectroscopy: The most telling evidence of a successful reaction is the disappearance of the characteristic vinyl proton signal of the butylidene group (typically a triplet around 5.5-6.0 ppm). Concurrently, new signals corresponding to the saturated n-butyl group will appear in the aliphatic region (~0.9-2.0 ppm).

-

A triplet corresponding to the terminal methyl (CH₃) group.

-

Multiplets for the three methylene (CH₂) groups.

-

The aromatic protons of the fluorene backbone will also be present in the aromatic region (~7.2-7.8 ppm).

-

-

¹³C NMR Spectroscopy: The sp² carbon signals of the exocyclic double bond in the starting material (in the ~120-140 ppm range) will be absent in the product spectrum. They are replaced by new sp³ carbon signals in the aliphatic region (~14-40 ppm) corresponding to the n-butyl chain.

-

Mass Spectrometry (MS): The technique will confirm the molecular weight of the product. For this compound (C₁₇H₁₈), the molecular ion peak (M⁺) would be expected at m/z = 222.3.

This multi-faceted analytical approach provides a self-validating system, ensuring the identity and purity of the synthesized compound with a high degree of confidence.[5]

Conclusion

The synthesis of this compound from 9-butylidene-9H-fluorene via catalytic hydrogenation is a highly efficient, reliable, and scalable method. By understanding the underlying reaction mechanism, adhering to a carefully designed experimental protocol with stringent safety measures, and employing rigorous analytical techniques for verification, researchers can confidently produce this valuable synthetic intermediate. This guide provides the necessary framework, blending theoretical principles with practical, field-proven insights to empower scientific professionals in their research and development endeavors.

References

-

Lumen Learning. (n.d.). 19.4. Reduction of alkenes and alkynes. Organic Chemistry II. [Link]

-

Organic Chemistry Portal. (n.d.). Alkene to Alkane - Common Conditions. [Link]

-

Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. [Link]

-

Shiva K Rastogi Lectures. (2021, April 30). Reduction of 9-Fluorenone Lab Experiment [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2020, May 30). 9.11: Reduction of Alkenes - Catalytic Hydrogenation. [Link]

-

OpenBU. (2011, October 11). Borohydride Reduction of Fluorenone. [Link]

-

PubMed Central (PMC). (2023, July 13). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). [Link]

-

ACS Publications. (2020, January 6). Ligand-Free Ru-Catalyzed Direct sp3 C–H Alkylation of Fluorene Using Alcohols. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. [Link]

-

ResearchGate. (n.d.). Synthesis, variable temperature NMR investigations and solid state characterization of novel octafluorofluorene compounds. [Link]

-

National Institutes of Health (NIH). (n.d.). 9,9-Dibutyl-9H-fluorene-2-carbonitrile. PMC. [Link]

-

News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. [Link]

-

Royal Society of Chemistry. (n.d.). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry. [Link]

-

YouTube. (2021, April 9). Reduction of 9-Fluorenone. [Link]

-

Taylor & Francis eBooks. (2022). Synthesis of 9-Borafluorene derivatives with steric modulation. [Link]

-

National Institutes of Health (NIH). (n.d.). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. PMC. [Link]

Sources

- 1. 19.4. Reduction of alkenes and alkynes | Organic Chemistry II [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 5. news-medical.net [news-medical.net]

A Technical Guide to the Physicochemical Properties of 9-n-Butylfluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-n-Butylfluorene is an alkylated aromatic hydrocarbon built upon the tricyclic fluorene core. The fluorene moiety is a foundational structure in materials science and medicinal chemistry, recognized for its rigid, planar geometry and rich electronic properties. The introduction of an n-butyl group at the C9 position significantly modifies the molecule's physical characteristics, enhancing its solubility in organic solvents and influencing its thermal behavior without drastically altering the fundamental electronic nature of the fluorene chromophore. This strategic alkylation makes this compound a valuable intermediate in the synthesis of more complex molecules, including polymers for organic light-emitting diodes (OLEDs), advanced charge-transport materials, and potentially, novel therapeutic agents.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed methodologies for its characterization and synthesis, and insights into its applications, offering a vital resource for professionals engaged in chemical research and development.

Core Physicochemical Properties

The addition of the flexible n-butyl chain to the rigid fluorene backbone imparts distinct properties crucial for its application and handling. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3952-42-9 | [1] |

| Molecular Formula | C₁₇H₁₈ | [2] |

| Molecular Weight | 222.32 g/mol | [2] |

| Boiling Point | 344.7 °C at 760 mmHg | [1] |

| Melting Point | 111.06 °C (384.21 K) (Calculated) | [2] |

| Density | 1.015 g/cm³ | [1] |

| Octanol/Water Partition Coefficient (logP) | 4.989 (Calculated) | [2] |

| Solubility | Insoluble in water; Soluble in many organic solvents. | [3] |

The high calculated logP value underscores the nonpolar, lipophilic nature of the molecule, explaining its poor aqueous solubility and good solubility in common organic solvents like toluene, chloroform, and tetrahydrofuran (THF). The boiling point is substantially higher than that of the parent fluorene (295 °C), a direct consequence of the increased molecular weight and van der Waals forces contributed by the butyl group.

Synthesis and Purification

The synthesis of this compound hinges on the notable acidity of the C9 protons of the fluorene ring (pKa ≈ 22.6 in DMSO). This acidity allows for easy deprotonation by a suitable base to form the stable, aromatic fluorenyl anion, which then acts as a nucleophile.

Causality in Synthetic Strategy

The choice of a strong, non-nucleophilic base is critical to prevent side reactions. Potassium tert-butoxide (t-BuOK) is an excellent choice as it is sufficiently strong to deprotonate fluorene quantitatively but is sterically hindered, minimizing unwanted reactions with the alkylating agent. The subsequent step is a standard nucleophilic substitution (SN2) reaction where the fluorenyl anion attacks the primary alkyl halide, in this case, 1-bromobutane. The use of a primary halide is preferred to maximize reaction efficiency and avoid elimination side reactions. Recent advancements have highlighted a "greener" approach using alcohols directly as alkylating agents in the presence of t-BuOK, which proceeds via a "borrowing hydrogen" mechanism.[4]

Synthetic Workflow Diagram

Sources

- 1. This compound CAS#: 3952-42-9 [chemicalbook.com]

- 2. 9H-Fluorene, 9-butyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. researchgate.net [researchgate.net]

- 4. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 9-n-Butylfluorene: A Comprehensive Technical Guide

This guide provides an in-depth technical exploration of the spectroscopic characterization of 9-n-Butylfluorene, a key derivative of the fluorene scaffold. Fluorene and its analogues are of significant interest to researchers in materials science and drug development due to their unique photophysical properties and biological activities. A thorough understanding of their molecular structure and electronic properties, as elucidated by spectroscopic techniques, is paramount for the rational design and application of these compounds.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features. The methodologies presented are designed to be self-validating, ensuring the trustworthiness and reproducibility of the experimental results.

Introduction to this compound and its Spectroscopic Characterization

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a fluorene core with an n-butyl group substituted at the C9 position. This alkyl substitution significantly influences the molecule's solubility, crystal packing, and electronic properties compared to the parent fluorene. Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized this compound and for probing its structural and electronic characteristics. This guide will focus on the three primary spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the fluorene moiety and the aliphatic protons of the n-butyl group. Based on the known spectrum of fluorene and the expected influence of the C9 substituent, the following assignments can be predicted. The aromatic region will show complex multiplets due to the coupling of adjacent protons on the benzene rings. The protons at positions 1 and 8 are typically shifted furthest downfield due to the deshielding effects of the aromatic rings. The protons at positions 4 and 5 are also expected to be in a distinct chemical environment. The protons at positions 2, 3, 6, and 7 will likely overlap, creating a complex multiplet.

The n-butyl group will present four distinct sets of signals. The terminal methyl group (CH₃) will appear as a triplet, while the three methylene groups (CH₂) will each appear as multiplets due to coupling with their neighbors. The proton at the C9 position, being a methine proton, will appear as a triplet, coupled to the adjacent methylene group of the butyl chain.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the aromatic carbons and the aliphatic carbons of the butyl group. The fluorene moiety has seven unique carbon environments. The quaternary carbons at positions 9a, 9b, 4a, and 4b will have characteristic chemical shifts. The protonated aromatic carbons will also show distinct signals. The n-butyl group will display four separate signals corresponding to its four carbon atoms. The chemical shifts of these carbons are influenced by their proximity to the aromatic fluorene system.

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H-1, H-8 | ~7.8 | C-1, C-8 |

| H-4, H-5 | ~7.5 | C-4, C-5 |

| H-2, H-3, H-6, H-7 | ~7.3-7.4 | C-2, C-3, C-6, C-7 |

| H-9 | Triplet | C-9 |

| Butyl-CH₂ (α) | Multiplet | Butyl-C (α) |

| Butyl-CH₂ (β) | Multiplet | Butyl-C (β) |

| Butyl-CH₂ (γ) | Multiplet | Butyl-C (γ) |

| Butyl-CH₃ (δ) | Triplet | Butyl-C (δ) |

Note: The exact chemical shifts and coupling constants require experimental determination. The values presented are estimations based on fluorene and related structures.

Caption: Molecular structure of this compound with carbon numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

The IR spectrum of this compound will be dominated by absorptions arising from the aromatic fluorene core and the aliphatic n-butyl chain. Key expected vibrational bands include:

-

Aromatic C-H Stretching: Weak to medium intensity bands are expected above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.

-

Aliphatic C-H Stretching: Strong intensity bands will appear just below 3000 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the n-butyl group.

-

Aromatic C=C Stretching: A series of medium to weak absorptions are anticipated in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the aromatic rings.

-

Aliphatic C-H Bending: Bands in the 1470-1370 cm⁻¹ region are due to the bending vibrations of the CH₂ and CH₃ groups of the butyl chain.

-

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of aromatic C-H bonds and can sometimes provide information about the substitution pattern.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Alkane (n-butyl) |

| 1600-1450 | C=C Stretch | Aromatic |

| 1470-1370 | C-H Bend | Alkane (n-butyl) |

| 900-675 | C-H Out-of-Plane Bend | Aromatic |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, these transitions are typically π → π* transitions.

The UV-Vis spectrum of fluorene is characterized by several absorption bands in the ultraviolet region. The introduction of the n-butyl group at the C9 position is expected to cause a slight red shift (bathochromic shift) of these absorption maxima due to its electron-donating inductive effect, which slightly raises the energy of the highest occupied molecular orbital (HOMO). The overall shape of the spectrum, however, should remain similar to that of the parent fluorene, reflecting the conservation of the fluorene chromophore.[1]

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) | Transition |

| Ethanol/Hexane | ~265, ~290, ~300 | π → π* |

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following detailed experimental protocols are recommended.

NMR Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

-

Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation.

IR Spectroscopy Sample Preparation

The choice of sampling technique depends on the physical state of the this compound. Assuming it is a solid or a viscous liquid:

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the sample directly onto the crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

-

-

KBr Pellet (for solids):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

UV-Vis Spectroscopy Sample Preparation

-

Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically above 220 nm). Ethanol or hexane are common choices for aromatic compounds.

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration.

-

Serial Dilution: Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).

-

Spectrum Acquisition:

-

Use a matched pair of quartz cuvettes.

-

Fill the reference cuvette with the pure solvent.

-

Rinse and fill the sample cuvette with the diluted sample solution.

-

Record the spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a comprehensive and complementary analysis of the structure and electronic properties of this compound. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of the characteristic aromatic and aliphatic functional groups, and UV-Vis spectroscopy elucidates the electronic transitions within the fluorene chromophore. The protocols and interpretations provided in this guide serve as a robust framework for researchers and scientists working with this important class of molecules.

References

Sources

An In-depth Technical Guide to the Crystal Structure of 9-n-Butylfluorene Derivatives

Introduction

Fluorene and its derivatives represent a cornerstone in the field of organic π-conjugated materials, prized for their robust thermal stability, high photoluminescence quantum efficiency, and excellent charge transport properties.[1] These characteristics make them highly promising candidates for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics, and fluorescent chemosensors.[1][2][3] The chemical versatility of the fluorene core, particularly at the C-9 position, allows for extensive synthetic modification to fine-tune its physicochemical properties.[2][4][5]

Substitution at the C-9 position is a critical strategy to enhance the solubility and processability of these materials and, importantly, to control their molecular packing in the solid state.[4][6] The introduction of alkyl chains, such as the n-butyl group, prevents the extensive aggregation that can otherwise lead to undesirable emission characteristics and reduced device efficiency.[1] Understanding the precise three-dimensional arrangement of these molecules in a crystalline lattice—their crystal structure—is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for this purpose, providing precise data on bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions that govern the material's bulk properties.[7][8][9]

This guide provides a detailed examination of the crystal structure of 9-n-butylfluorene derivatives. We will explore the synthesis and crystallization protocols necessary to obtain high-quality single crystals, delve into the analysis of their molecular and supramolecular structures, and discuss the critical relationship between crystal packing and material function.

Synthesis and Crystallization of this compound Derivatives

The synthesis of 9-substituted fluorenes is well-established, typically involving the deprotonation of the acidic C-9 proton followed by alkylation. For instance, 9-n-butyl-9,9′-bi[9H-fluorene] can be synthesized by treating fluorene with n-butyllithium, followed by the addition of a coupling agent like BF₃·OEt₂.[10] The crude product is then purified via column chromatography.

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly impacts the resolution and accuracy of the final structural model. Several key factors influence the crystallization process for organic molecules:

-

Purity: The starting material must be of the highest possible purity.

-

Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[11] If solubility is too high, only small crystals may form; if it's too low, precipitation may occur too rapidly for ordered crystal growth.

-

Rate of Crystallization: Slow crystal growth is essential. Rapid precipitation traps solvent and introduces defects into the crystal lattice.

Commonly successful crystallization techniques include:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered to remove impurities, and left in a quiet, vibration-free environment.[11] The vessel is covered but not sealed, allowing the solvent to evaporate slowly over several days or weeks. For example, colorless single crystals of 9-n-butyl-9,9′-bi[9H-fluorene] were grown by the slow evaporation of a saturated dichloromethane (CH₂Cl₂) solution.[10] Similarly, yellow block-shaped crystals of 9,9-dibutyl-9H-fluorene-2-carbonitrile were obtained from a mixed solution of petroleum ether and ethyl acetate.[12]

-

Liquid Diffusion: This method involves layering a poor solvent (precipitant) on top of a solution of the compound in a good solvent.[11] The two solvents must be miscible. Diffusion at the interface gradually lowers the solubility, promoting slow crystal growth. A common setup involves a 1:4 or 1:5 ratio of the solution to the precipitant.[11]

-

Vapor Diffusion: Similar to liquid diffusion, but the precipitant is introduced in the vapor phase. The solution is placed in a small open vial, which is then enclosed in a larger sealed jar containing the more volatile precipitant.

The overall workflow from synthesis to structural analysis is a systematic process requiring careful execution at each stage.

Analysis of Molecular and Supramolecular Structure

Once diffraction data is collected, the crystal structure can be solved and refined to yield a precise 3D model. This analysis reveals two layers of information: the intramolecular geometry (the structure of a single molecule) and the intermolecular interactions (how molecules pack together).

Intramolecular Structure

The analysis confirms the expected covalent framework of the molecule. Key parameters include bond lengths, bond angles, and torsion angles, which reveal the molecule's conformation. For instance, in 9,9-dibutyl-9H-fluorene-2-carbonitrile, the fluorene core is nearly planar, with a dihedral angle of only 2.1° between its two benzene rings.[12] In contrast, the steric strain in 9-n-butyl-9,9′-bi[9H-fluorene], where two bulky fluorene units are linked, forces a significant twist; the dihedral angle between the two fluorene systems is a substantial 61.75°.[10]

The conformation of the n-butyl chains is also determined. These flexible chains can adopt various torsion angles to optimize packing and minimize steric hindrance.

Supramolecular Structure: The Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by a balance of non-covalent interactions. For nonpolar molecules like many fluorene derivatives, van der Waals forces and specific C-H···π interactions are dominant.[4]

-

π-π Stacking: This interaction involves the face-to-face stacking of aromatic rings. It is highly dependent on distance and orientation. In many 9,9-disubstituted fluorenes, the bulky alkyl groups prevent close, efficient π-π stacking.[4][10] For example, in 9-n-butyl-9,9′-bi[9H-fluorene], the centroid-to-centroid distance between stacked fluorene rings is approximately 5.92 Å, which is too long to be considered a significant π-π stacking interaction.[10]

-

C-H···π Interactions: These are a form of hydrogen bonding where a C-H bond acts as the donor and a π-system (an aromatic ring) acts as the acceptor. These interactions are ubiquitous in the crystal structures of aromatic hydrocarbons and play a crucial role in stabilizing the crystal packing.[4][6][13] Alkyl chains, like the n-butyl group, provide numerous C-H donors that can interact with the π-surfaces of neighboring fluorene cores, effectively cross-linking molecules in the lattice.[4][14] Studies on various 9,9-disubstituted fluorenes show that C-H···π contacts are a major contribution to the overall packing stability.[4]

The interplay of these forces determines the final crystal system, space group, and unit cell dimensions.

Crystallographic Data Summary

The table below summarizes crystallographic data for two representative this compound derivatives, illustrating the precise structural parameters obtained from SC-XRD.

| Parameter | 9-n-Butyl-9,9′-bi[9H-fluorene][10] | 9,9-Dibutyl-9H-fluorene-2-carbonitrile[12] |

| Formula | C₃₀H₂₆ | C₂₂H₂₅N |

| Molar Mass ( g/mol ) | 386.51 | 303.43 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c (assumed from systematic absences) | Pī |

| a (Å) | 27.164 | 9.2810 |

| b (Å) | 8.6369 | 9.994 |

| c (Å) | 19.232 | 11.885 |

| α (°) | 90 | 100.35 |

| β (°) | 104.28 | 96.73 |

| γ (°) | 90 | 117.42 |

| Volume (ų) | 4372.7 | 937.0 |

| Z (molecules/cell) | 8 | 2 |

| Temperature (K) | 298 | 293 |

Structure-Property Relationships

The crystal structure is not merely an academic curiosity; it is fundamentally linked to the macroscopic properties of the material.[15][16][17][18]

-

Photophysical Properties: The distance and orientation between adjacent fluorene chromophores in the crystal lattice dictate the extent of electronic coupling. Close packing can lead to the formation of aggregates or excimers, which often results in red-shifted, broad emission spectra—a phenomenon generally undesirable for blue-light emitters.[1] The bulky n-butyl groups, by sterically hindering close π-π stacking, help preserve the intrinsic emission properties of the isolated molecule in the solid state.[10]

-

Charge Transport: In organic semiconductors, charge carriers (electrons or holes) "hop" between adjacent molecules. The efficiency of this process is highly sensitive to the intermolecular distance and orbital overlap. While strong π-π stacking can create efficient charge transport pathways, the C-H···π interactions that dominate the packing of many 9-alkylfluorenes also contribute to the electronic coupling necessary for charge mobility.

-

Thermal Stability: A well-ordered crystal lattice with strong intermolecular interactions generally leads to higher melting points and greater thermal stability, which are crucial for the longevity of electronic devices.

Experimental Protocols

Protocol 1: Synthesis of 9-n-Butyl-9,9′-bi[9H-fluorene][10]

-

Reaction Setup: Dissolve fluorene (1.66 g, 10 mmol) in 40 ml of dry tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (8 ml, 2.5 M solution in hexanes, 20 mmol).

-

Coupling: Add boron trifluoride etherate (BF₃·OEt₂, 0.21 g, 2 mmol) to the solution.

-

Reaction: Allow the mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir overnight.

-

Workup: After the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane solvent system to yield the title compound as a white solid.

Protocol 2: Single Crystal Growth by Slow Evaporation[10][12]

-

Preparation: Prepare a saturated or near-saturated solution of the purified this compound derivative in a suitable solvent (e.g., dichloromethane or a petroleum ether/ethyl acetate mixture) in a clean vial.

-

Filtration: Filter the solution through a pipette packed with a small amount of glass wool or through a syringe filter into a clean, dust-free crystallization vessel (e.g., a small beaker or a test tube). This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vessel with a piece of parafilm. Pierce the parafilm with a needle to create a few small holes. This restricts the rate of solvent evaporation.

-

Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.

-

Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of well-defined, transparent crystals.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.

Protocol 3: Single-Crystal X-ray Diffraction (General Workflow)

-

Crystal Selection: Under a microscope, select a high-quality, single crystal (typically 0.1-0.3 mm in size) that is optically clear and free of cracks or defects.[9]

-

Mounting: Mount the selected crystal on a goniometer head using a suitable adhesive (e.g., oil or epoxy).

-

Data Collection: Place the goniometer head on the diffractometer. The instrument, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays to collect a full sphere of diffraction data.[7][9]

-

Data Reduction: The collected diffraction spots are indexed, integrated, and corrected for experimental factors to produce a list of reflection intensities.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model.[9] The final output is typically a Crystallographic Information File (CIF).

References

-

Hulkes, S. et al. (2021). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI. Available at: [Link]

-

Lee, S. H. et al. (2005). Effect of Fluorenone Units on the Property of Polyfluorene and Oligofluorene Derivatives: Synthesis, Structure−Properties Relationship, and Electroluminescence. Macromolecules, ACS Publications. Available at: [Link]

-

Kumar, R. et al. (2019). Molecular Design Principles for Achieving Strong Chiroptical Properties of Fluorene Copolymers in Thin Films. Chemistry of Materials, ACS Publications. Available at: [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

Pudavar, H. E. et al. (2006). Structure-property relationship for three-photon absorbing fluorene derivatives: A systematic study. New Jersey Institute of Technology. Available at: [Link]

-

Vakhnin, A. et al. (2023). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI. Available at: [Link]

-

Taylor, R. & Kennard, O. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, ACS Publications. Available at: [Link]

-

Xu, L. et al. (2008). 9-n-Butyl-9,9′-bi[9H-fluorene]. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Chen, C. et al. (2021). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. Semantic Scholar. Available at: [Link]

-

Hulkes, S. et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen. Available at: [Link]

-

Chen, C. et al. (2021). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. ResearchGate. Available at: [Link]

-

Girtan, M. & Rusu, G. G. (2010). Structure-property relationship in fluorene-based polymer films obtained by electropolymerization of 4,4'-(9-fluorenylidene)-dianiline. ResearchGate. Available at: [Link]

-

Wikipedia. 9-Borafluorene. Available at: [Link]

-

Jiang, X. et al. (2012). 9,9-Dibutyl-9H-fluorene-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Gavezzotti, A. (2013). Which intermolecular interactions have a significant influence on crystal packing?. ResearchGate. Available at: [Link]

-

Kolev, T. (2016). How do organic compounds single crystal X rays diffraction work?. ResearchGate. Available at: [Link]

-

Hulkes, S. et al. (2021). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. ResearchGate. Available at: [Link]

-

Athira, M. & Shanmugam, P. (2021). Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar. SynOpen. Available at: [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

Sawyer, E. (2018). Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

-

Hulkes, S. et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ResearchGate. Available at: [Link]

-

Al-Asbahi, B. A. et al. (2022). Intermolecular CH-π Electrons Interaction in Poly (9,9-dioctylfluorenyl-2,7-diyl) (PFO): An Experimental and Theoretical Study. Polymers. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives | Semantic Scholar [semanticscholar.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. rigaku.com [rigaku.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. 9-n-Butyl-9,9′-bi[9H-fluorene] - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How To [chem.rochester.edu]

- 12. 9,9-Dibutyl-9H-fluorene-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intermolecular CH-π Electrons Interaction in Poly (9,9-dioctylfluorenyl-2,7-diyl) (PFO): An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchwith.njit.edu [researchwith.njit.edu]

- 18. researchgate.net [researchgate.net]

The Solubility Profile of 9-n-Butylfluorene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the solubility of 9-n-Butylfluorene in common organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this compound. In the absence of extensive, publicly available experimental solubility data for this compound, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust predictive framework.

Introduction: The Significance of this compound and its Solubility

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of an n-butyl group at the C9 position significantly influences its physicochemical properties, making it a valuable building block in various fields, particularly in the development of organic electronics. Its applications can be found in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The solubility of this compound in organic solvents is a critical parameter that dictates its utility in these applications, as it directly impacts the formulation of inks for printable electronics, the growth of high-quality thin films, and the purification processes. An understanding of its solubility behavior is, therefore, paramount for optimizing experimental design and achieving desired material properties.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like". This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The key factors influencing the solubility of this compound are:

-

Polarity : The polarity of both the solute and the solvent is the most critical factor.[1] Solvents with a polarity similar to the solute will generally be more effective at dissolving it.[1]

-

Temperature : For most solid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the lattice energy of the solid.

-

Molecular Size and Shape : Larger molecules can be more difficult to solvate, and the efficiency of packing in the crystal lattice also plays a role.

Physicochemical Properties of this compound

To predict the solubility of this compound, it is essential to first understand its own physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈ | Cheméo |

| Molecular Weight | 222.32 g/mol | Cheméo |

| logP (Octanol/Water) | 4.989 (Calculated) | Cheméo |

| Water Solubility | log₁₀WS = -6.06 (Calculated) | Cheméo |

| Melting Point | 384.21 K (111.06 °C) (Calculated) | Cheméo |

The high calculated logP value indicates that this compound is a highly nonpolar, lipophilic compound. Its calculated water solubility is extremely low, which is consistent with its hydrocarbon-rich structure.

Predicted Solubility of this compound in Common Organic Solvents

Based on the nonpolar nature of this compound and experimental solubility data for the parent compound, fluorene, and the closely related 9-fluorenone, a qualitative and semi-quantitative solubility profile can be predicted. The addition of the n-butyl group at the C9 position is expected to further increase its affinity for nonpolar solvents compared to the parent fluorene molecule due to increased van der Waals interactions and disruption of crystal packing.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Hexane | 0.1 | 1.89 | High | Nonpolar aliphatic solvent, ideal for dissolving the nonpolar this compound through London dispersion forces. |

| Toluene | 2.4 | 2.38 | High | Aromatic solvent that can engage in π-π stacking interactions with the fluorenyl core, in addition to van der Waals forces. |

| Dichloromethane | 3.1 | 9.08 | Moderate to High | A slightly polar solvent that can effectively solvate the aromatic system. |

| Tetrahydrofuran (THF) | 4.0 | 7.52 | Moderate | A polar aprotic solvent with a moderate ability to dissolve nonpolar compounds. |

| Acetone | 5.1 | 20.7 | Low to Moderate | A more polar aprotic solvent; solubility is expected to be lower than in less polar solvents. |

| Ethanol | 4.3 | 24.6 | Low | A polar protic solvent. The dominant hydrogen bonding in ethanol is not well-matched with the nonpolar solute. |

| Methanol | 5.1 | 32.7 | Low | A highly polar protic solvent, expected to be a poor solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | Very Low | A highly polar aprotic solvent, unlikely to be a good solvent for this nonpolar compound. |

| Water | 10.2 | 80.1 | Insoluble | As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for the nonpolar this compound. |

Molecular Interactions and Solubility

The solubility of this compound is dictated by the nature of the intermolecular forces it can establish with the solvent molecules. The following diagram illustrates the primary interactions at play.

Caption: Molecular interactions governing the solubility of this compound.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, the following gravimetric method is recommended. This protocol is a robust and reliable way to experimentally determine the solubility of a compound like this compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent of choice

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks

-

Glass pipettes

-

Syringe filters (0.45 µm, compatible with the chosen solvent)

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial.

-

Pipette a known volume (e.g., 5.00 mL) of the selected solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for 24-48 hours to ensure saturation is reached.

-

-

Sample Collection:

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.

-

Filter the solution through a syringe filter into a pre-weighed, clean, and dry volumetric flask.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a rotary evaporator.

-

Place the flask in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the flask to room temperature in a desiccator before re-weighing.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final mass.

-

Determine the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of aliquot (L))

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for this compound and the chosen solvent before starting the experiment.

The following diagram outlines the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While direct experimental data on the solubility of this compound in a wide array of organic solvents remains scarce in the public domain, a strong predictive understanding can be achieved through the application of fundamental chemical principles. Its highly nonpolar character, inferred from its molecular structure and calculated physicochemical properties, suggests high solubility in nonpolar aliphatic and aromatic solvents, moderate to low solubility in polar aprotic solvents, and poor solubility in polar protic solvents. For applications demanding precise solubility values, the experimental protocol detailed in this guide provides a reliable methodology for their determination. This guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the successful application of this compound in their work.

References

-

Cheméo. (n.d.). 9H-Fluorene, 9-butyl. Retrieved from [Link]

-

ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent? Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Scribd. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

ResearchGate. (2023, March 1). Measurement and correlation of solubility of 9-fluorenone in 11 pure organic solvents from T = 283.15 to 323.15 K. Retrieved from [Link]

-

ResearchGate. (2005, May). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Retrieved from [Link]

- Ruoho, A. E., et al. (2008). Solubility of C60 in a Variety of Solvents. Journal of Physical Chemistry B, 112(35), 10973-10978.

- National Technical Information Service. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

Sources

Thermal Stability and Decomposition of 9-n-Butylfluorene: A Methodological Approach for Researchers

An In-Depth Technical Guide

This guide provides a comprehensive framework for the systematic investigation of the thermal stability and decomposition pathways of 9-n-Butylfluorene. Fluorene and its derivatives are pivotal in the development of advanced materials, including organic light-emitting diodes (OLEDs) and fluorescent probes, due to their unique electronic and photophysical properties.[1][2] The substituent at the C-9 position is critical in tuning these properties and influencing the molecule's overall stability.[3] A thorough understanding of a material's thermal limits is paramount for predicting its performance, lifetime, and processing parameters in drug development and materials science applications.

This document is structured not as a repository of pre-existing data, but as a methodological roadmap. It offers the theoretical underpinnings, detailed experimental protocols, and data analysis workflows required to fully characterize the thermal behavior of this compound. We will explore the causality behind experimental choices, ensuring a self-validating and scientifically rigorous investigation.

Theoretical Foundation: Characterizing Thermal Behavior

The thermal stability of a molecule like this compound is not a single value but a complex profile of its behavior in response to heat. To capture this profile, we employ two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the temperature at which a material begins to decompose. By running experiments at multiple heating rates, we can apply isoconversional kinetic models to determine the activation energy (Ea) of the decomposition process, a key parameter for predicting lifetime and stability.[4][5]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.[6][7] For this compound, DSC will definitively identify its melting point and reveal any other phase transitions that occur prior to decomposition.

-

Evolved Gas Analysis (EGA): To understand the chemical reactions that constitute thermal decomposition, it is crucial to identify the volatile products. Coupling the TGA instrument to a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR) allows for the real-time identification of gases evolved during mass loss.

Proposed Experimental Workflow

A robust characterization requires a multi-faceted approach. The following workflow outlines the necessary steps to acquire comprehensive data on the thermal properties of this compound.

Caption: Proposed experimental workflow for characterizing this compound.

Protocol: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

This protocol describes the use of non-isothermal TGA to gather data for kinetic analysis. The use of multiple heating rates is essential, as it causes a predictable shift in the decomposition temperature, which is the basis for model-free kinetic calculations.[4][5]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA crucible. Ensure an even, thin layer of material at the bottom of the pan to promote uniform heat transfer.

-

Instrument Setup: Place the crucible in the TGA autosampler or furnace.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run and maintain the flow throughout the experiment. This ensures an inert atmosphere, preventing oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 5°C/min. The upper limit is chosen to ensure complete decomposition is observed.

-

Record the mass loss and temperature data.

-

-

Repeat: Repeat steps 1-4 for heating rates of 10°C/min, 15°C/min, and 20°C/min. Running multiple rates is critical for applying isoconversional models.[8]

Protocol: Differential Scanning Calorimetry (DSC) for Thermal Transitions

This protocol is designed to identify the melting point (Tm), heat of fusion (ΔHfus), and any other solid-state transitions.

Methodology:

-

Sample Preparation: Hermetically seal 3-5 mg of this compound in an aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the cell with nitrogen at a flow rate of 50 mL/min.

-

Thermal Program (Heat-Cool-Heat):

-

First Heat: Equilibrate at 25°C. Ramp the temperature to a point approximately 30°C above the expected melt (determined from a preliminary TGA or scouting run) at a rate of 10°C/min. This step removes any prior thermal history.

-

Cool: Cool the sample back down to 25°C at 10°C/min. This shows the crystallization behavior.

-

Second Heat: Ramp the temperature again at 10°C/min as in the first heat. Data from this second heat is typically used for reporting melting points as it reflects the intrinsic properties of the material under controlled conditions.

-

Data Analysis and Interpretation

TGA Data and Kinetic Analysis

From the TGA curves, the onset temperature of decomposition (Tonset) and the peak temperature of the first derivative (DTG) curve (Tpeak) are determined for each heating rate (β).

| Heating Rate (β, °C/min) | Tonset (°C) (Hypothetical) | Tpeak (°C) (Hypothetical) |

| 5 | 285 | 305 |

| 10 | 298 | 320 |

| 15 | 307 | 331 |

| 20 | 314 | 339 |

| Caption: Table of hypothetical TGA data for this compound. |

To calculate the activation energy (Ea), isoconversional (model-free) methods are preferred as they do not require prior knowledge of the reaction model. The Flynn-Wall-Ozawa (FWO) method is a robust choice.[4] It relates the heating rate (β) to the temperature (T) at a specific degree of conversion (α) via the following equation:

ln(β) = ln(AEa / R g(α)) - 5.331 - 1.052 (Ea / RT)

Where:

-

β is the heating rate

-

Ea is the activation energy

-

R is the ideal gas constant

-

g(α) is the integral form of the reaction model

-

T is the absolute temperature at conversion α

By plotting ln(β) versus 1/T for several conversions (e.g., α = 0.1, 0.2, ..., 0.9), a series of parallel lines should be obtained. The activation energy (Ea) can be calculated from the slope of these lines (Slope = -1.052 Ea / R).[8]

Proposing a Decomposition Mechanism

The decomposition mechanism of this compound is hypothesized to initiate at the weakest bond. The C9-alkyl bond is a likely candidate for initial homolytic cleavage due to the stability of the resulting fluorenyl radical, which is stabilized by resonance across the aromatic system.

Hypothesized Initial Step: The primary decomposition event is likely the homolytic cleavage of the C-C bond between the fluorene ring and the n-butyl group. This generates a stable 9-fluorenyl radical and a butyl radical.

R-CH2CH2CH2CH3 → R• + •CH2CH2CH2CH3 (where R is the fluorenyl moiety)

Subsequent Steps: The highly reactive butyl radical can then undergo a series of reactions, including:

-

Hydrogen Abstraction: Abstracting a hydrogen atom from another this compound molecule to form butane.

-

Beta-Scission: Cleavage to form smaller, more volatile fragments like ethene and an ethyl radical.

The 9-fluorenyl radical could abstract a hydrogen to form fluorene or combine with another radical. TGA-MS analysis would be critical to confirm this. For example, detecting a mass fragment (m/z) of 58 would suggest the formation of butane, while m/z = 28 would indicate ethene, providing strong evidence for this pathway.

Caption: Hypothesized initial decomposition pathway for this compound.

Conclusion

This guide outlines a rigorous, multi-technique approach to fully characterize the thermal stability and decomposition of this compound. By systematically employing TGA for kinetic analysis, DSC for phase behavior, and TGA-MS for mechanistic insights, researchers can build a complete and reliable thermal profile of the molecule. This information is indispensable for establishing safe processing limits, predicting material lifetime, and rationally designing the next generation of fluorene-based compounds for advanced applications. The methodologies presented here provide a robust framework for generating the high-quality, defensible data required by both academic research and industrial development.

References

- Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties.ACS Publications.

- Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives.ResearchGate.

- Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives.Semantic Scholar.

- Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers.ACS Publications.

- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.National Institutes of Health (NIH).

- Unveiling the Photostability of Fluorene Derivatives: A Comparative Analysis for Researchers.BenchChem.

- Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films.MDPI.

- Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer.ACS Publications.

- Thermal Decomposition Kinetic Study of Non-Recyclable Paper and Plastic Waste by Thermogravimetric Analysis.Cardiff University.

- Thermal Properties, Isothermal Decomposition by Direct Analysis in Real-Time-of-Flight Mass Spectrometry and Non Isothermal Crystallization.Semantic Scholar.

- Kinetic Analysis of the Thermal Degradation of Recycled Acrylonitrile-Butadiene-Styrene by non-Isothermal Thermogravimetry.MDPI.

- Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s.Scirp.org.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives | Semantic Scholar [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

The C9 Position of Fluorene: A Hub for Strategic Derivatization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorene moiety, a privileged scaffold in materials science and medicinal chemistry, owes much of its versatility to the unique reactivity of its C9 position.[1][2][3] This guide provides a comprehensive technical overview of the derivatization strategies targeting this central carbon atom. We will delve into the fundamental principles governing the acidity of the C9 protons and explore the subsequent nucleophilic character of the resulting fluorenyl anion. Key functionalization methodologies, including alkylation, arylation, and oxidation, will be examined in detail, with a focus on the causal relationships between reaction conditions and outcomes. This document is intended to serve as a practical resource for researchers, offering both theoretical grounding and field-proven experimental protocols.

The Unique Reactivity of the Fluorene C9 Position

The methylene bridge at the C9 position of the fluorene ring system is not a mere structural linker; it is a highly active site that dictates much of the molecule's chemical behavior. The key to this reactivity lies in the acidity of the C9-H protons.

Acidity and the Aromatic Fluorenyl Anion

The protons at the C9 position are significantly more acidic than typical methylene protons, with a pKa of approximately 22.6 in DMSO.[4] This heightened acidity is attributed to the stability of the conjugate base, the fluorenyl anion. Upon deprotonation, the C9 carbon becomes sp² hybridized, and the resulting lone pair of electrons occupies a p-orbital. This allows for delocalization of the negative charge throughout the entire biphenyl system, creating a highly stable, aromatic anion that conforms to Hückel's rule (4n+2 π electrons, where n=3).[4][5] This aromatic stabilization is the primary driving force for the facile deprotonation of fluorene.

The formation of the fluorenyl anion is often accompanied by the appearance of an intense orange or red color, providing a convenient visual indicator of successful deprotonation.[4] This anion is a potent nucleophile, readily reacting with a wide range of electrophiles at the C9 position.[4]

Caption: Deprotonation of fluorene to form the stable, aromatic fluorenyl anion.

Key Derivatization Strategies at the C9 Position

The nucleophilic fluorenyl anion serves as a versatile intermediate for introducing a wide array of functional groups at the C9 position. The choice of derivatization strategy depends on the desired substituent and the overall synthetic goal.

C9-Alkylation: Building Three-Dimensionality

Alkylation is one of the most common modifications of the fluorene core, allowing for the introduction of alkyl chains that can influence solubility, steric hindrance, and electronic properties.

The reaction of the fluorenyl anion with alkyl halides is a straightforward and widely used method for C9-alkylation. The choice of base and solvent is critical for efficient deprotonation and subsequent alkylation. Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium tert-butoxide (t-BuOK) are commonly employed.[6][7]

Phase-Transfer Catalysis (PTC): A Self-Validating System for Robust Alkylation. For reactions involving inorganic bases like NaOH or KOH, which have low solubility in organic solvents, phase-transfer catalysis is an indispensable tool.[8][9] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or Aliquat 336®, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate the fluorene.[8][9][10] The resulting fluorenyl anion remains in the organic phase and reacts with the alkyl halide. This technique often leads to higher yields, milder reaction conditions, and simplified workup procedures.[9][11]

Experimental Protocol: C9-Dialkylation of Fluorene using Phase-Transfer Catalysis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fluorene (1.0 eq), the desired alkyl halide (2.2 eq), and toluene as the solvent.

-

Catalyst and Base Addition: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, ~5 mol%). Prepare a 50% (w/w) aqueous solution of sodium hydroxide and add it to the reaction mixture.

-

Reaction Execution: Heat the biphasic mixture to the desired temperature (e.g., 70-100 °C) and stir vigorously to ensure efficient mixing of the two phases.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting fluorene is consumed.

-

Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the 9,9-dialkylfluorene derivative.

Recent advancements have focused on developing more environmentally benign alkylation methods. The use of alcohols as alkylating agents, promoted by a catalyst, represents a significant step in this direction, with water being the only byproduct.[6][7][12] These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

Mechanism Insight: A transition metal catalyst (e.g., based on Ru or Ni) or a strong base catalyst (t-BuOK) temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde or ketone.[12][13][14] The fluorenyl anion then undergoes a condensation reaction with the carbonyl compound. Finally, the "borrowed" hydrogen is returned, reducing the intermediate and yielding the C9-alkylated product.[12][14]

Caption: Simplified workflow for the "Borrowing Hydrogen" alkylation of fluorene.

Comparison of C9-Alkylation Methods

| Method | Alkylating Agent | Catalyst/Base | Advantages | Disadvantages |

| Classical SN2 | Alkyl Halides | Strong Base (NaOH, KOH) + PTC | Well-established, versatile | Use of corrosive bases, formation of salt byproducts |

| Borrowing Hydrogen | Alcohols | Transition Metal or t-BuOK | Atom economical, green (water byproduct) | May require specific catalysts, higher temperatures |

C9-Arylation: Extending Conjugation

The introduction of aryl groups at the C9 position is crucial for tuning the optoelectronic properties of fluorene derivatives, particularly for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[15][16][17]

Direct arylation of the C9 position can be achieved through various cross-coupling methodologies. While less common than alkylation, transition-metal-catalyzed C-H arylation is an emerging area.[18][19] More traditionally, C9-arylfluorenes can be synthesized through the reaction of the fluorenyl anion with activated aryl halides or via addition to carbonyl compounds followed by dehydration.

Oxidation to 9-Fluorenone: A Key Intermediate

The oxidation of the C9 methylene group to a carbonyl group yields 9-fluorenone, a pivotal intermediate in the synthesis of many functional materials and pharmaceuticals.[20][21]

A highly efficient and green method for synthesizing 9-fluorenone involves the air oxidation of fluorene in the presence of a strong base.[22]

Mechanism Insight: The reaction proceeds via the formation of the fluorenyl anion, which then reacts with molecular oxygen. This process is often catalyzed by a base like KOH or NaOH in a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[20][22] Phase-transfer catalysts can also be employed to enhance the reaction rate and efficiency in biphasic systems.[10][20]

Experimental Protocol: Synthesis of 9-Fluorenone via Air Oxidation

-

Dissolution: In a flask equipped for efficient stirring and open to the air (or with an air inlet), dissolve fluorene (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Catalyst Addition: Add a catalytic amount of a strong base, such as powdered sodium hydroxide or potassium hydroxide.

-

Reaction: Heat the mixture (e.g., to 40-80 °C) and stir vigorously. The reaction can be monitored by the color change from the orange/red of the fluorenyl anion to the yellow of 9-fluorenone.

-

Workup: Once the reaction is complete (as determined by TLC), cool the mixture and pour it into cold water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove the base, and dry. The crude 9-fluorenone can be further purified by recrystallization from a solvent like ethanol.[20]

Knoevenagel Condensation: Formation of Dibenzofulvenes

The reaction of 9-fluorenone with active methylene compounds, or the direct reaction of fluorene with aldehydes under basic conditions, leads to the formation of dibenzofulvene derivatives.[3][23] This Knoevenagel condensation creates an exocyclic double bond at the C9 position, significantly altering the electronic structure and extending the π-conjugation of the molecule.[3] These derivatives are of great interest for their unique optical and electronic properties.[23]

Characterization of C9-Derivatized Fluorenes

The successful derivatization of fluorene at the C9 position must be confirmed through rigorous analytical techniques.

-